Avenin

Catalog No.
S519847
CAS No.
6309-98-4
M.F
C6H14NO5P
M. Wt
211.15 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avenin

CAS Number

6309-98-4

Product Name

Avenin

IUPAC Name

propan-2-yl N-dimethoxyphosphorylcarbamate

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

InChI

InChI=1S/C6H14NO5P/c1-5(2)12-6(8)7-13(9,10-3)11-4/h5H,1-4H3,(H,7,8,9)

InChI Key

XXRYFVCIMARHRS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NP(=O)(OC)OC

Solubility

Soluble in DMSO

Synonyms

Avenin; Carbamic acid; NSC 43003; NSC-43003; NSC43003

Canonical SMILES

CC(C)OC(=O)NP(=O)(OC)OC

Description

The exact mass of the compound Avenin is 211.061 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43003. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Proteins - Plant Proteins, Dietary - Grain Proteins. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Avenin is a group of prolamin proteins primarily found in oats (Avena sativa) and is classified as a seed storage protein. It shares structural similarities with other cereal proteins such as glutenin and gliadin in wheat, hordein in barley, and secalin in rye. Avenins are characterized by their high content of proline and glutamine, which contributes to their unique solubility properties; they are generally insoluble in water but soluble in alcohol and dilute acids . The molecular weight of avenins typically ranges from 20 to 40 kilodaltons, and they are categorized into different fractions based on their solubility and structural characteristics, including alpha, beta, gamma, and omega avenins .

Typical of proteins, including hydrolysis, which breaks down the protein into peptides and amino acids. This process can be catalyzed by enzymes such as proteases during digestion. The specific amino acid composition of avenins, particularly their high levels of proline and glutamine, influences their susceptibility to proteolysis. Unlike gluten from wheat, avenins do not form the same gluten network due to the absence of certain gluten-specific epitopes .

Avenin has been studied for its immunological properties, particularly concerning celiac disease. While it contains some similar sequences to gluten proteins, studies indicate that avenin is generally less toxic to individuals with celiac disease compared to gluten from wheat. The absence of certain immunogenic epitopes makes avenins less likely to provoke an adverse immune response in sensitive individuals . Additionally, avenin may have nutritional benefits due to its amino acid profile.

Avenins are synthesized within the endosperm of oat seeds during seed development. The genes encoding avenins are expressed shortly after anthesis (the flowering stage), with mRNA levels peaking around eight days post-anthesis. Genetic studies have identified multiple avenin genes within the oat genome, suggesting a complex regulation of their expression during seed maturation . The synthesis involves transcription of avenin genes into mRNA followed by translation into polypeptides.

Avenin has several applications in food science and nutrition:

  • Gluten-Free Products: Due to its lower immunogenicity compared to gluten from wheat, avenin is often considered for use in gluten-free products.
  • Nutritional Supplements: Avenin can be incorporated into dietary supplements aimed at providing protein with favorable amino acid profiles.
  • Food Industry: Avenin's properties can be utilized in food formulations where texture and stability are desired without the adverse effects associated with gluten.

Avenin is part of a broader family of cereal storage proteins known as prolamins. Here is a comparison with other similar compounds:

CompoundSourceCharacteristicsImmunogenicity
AveninOatsHigh proline/glutamine; low molecular weightLess toxic than gluten
GluteninWheatForms gluten network; high molecular weightHighly immunogenic
GliadinWheatSoluble in alcohol; contributes to dough elasticityHighly immunogenic
HordeinBarleySimilar structure to gliadin; contributes to beerModerately immunogenic
SecalinRyeSimilar to gliadin; affects bread-making propertiesModerately immunogenic

Avenin's uniqueness lies in its lower toxicity profile for individuals with celiac disease while still providing functional protein characteristics suitable for various applications in food science .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Exact Mass

211.061

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6309-98-4

Wikipedia

Avenin

Dates

Modify: 2024-02-18

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